![molecular formula C14H15Cl3N2O B4777398 2,2-dichloro-N'-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
2,2-dichloro-N'-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C14H15Cl3N2O It is characterized by the presence of a cyclopropane ring, chlorinated phenyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of Chlorine Atoms: Chlorination of the cyclopropane ring can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Condensation Reaction: The hydrazide functional group is introduced through a condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or ketone.
Final Assembly: The final compound is obtained by coupling the chlorinated cyclopropane intermediate with the chlorophenylpropylidene moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The chlorine atoms in the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
2,2-Dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide functional group can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The chlorinated phenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide: Similar in structure but with variations in the substituents on the cyclopropane ring or the phenyl group.
Hydrazide Derivatives: Compounds with similar hydrazide functional groups but different core structures.
Chlorinated Cyclopropanes: Compounds with chlorinated cyclopropane rings but different functional groups attached.
Uniqueness
The uniqueness of 2,2-dichloro-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorinated cyclopropane and hydrazide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,2-dichloro-N-[(E)-1-(3-chlorophenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O/c1-3-11(9-5-4-6-10(15)7-9)18-19-12(20)13(2)8-14(13,16)17/h4-7H,3,8H2,1-2H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMALZWZZVGRHPB-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


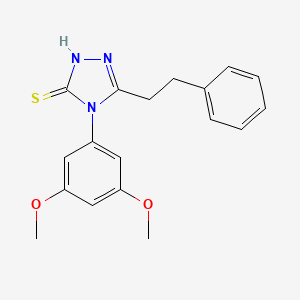
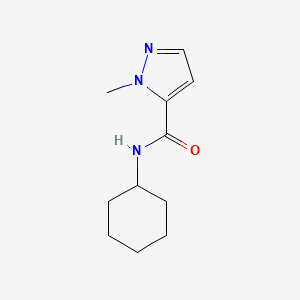
![N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylmorpholine-4-carboxamide](/img/structure/B4777330.png)
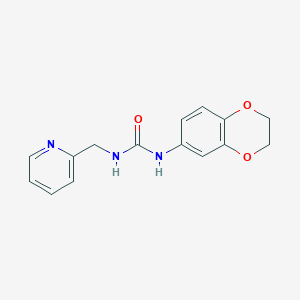
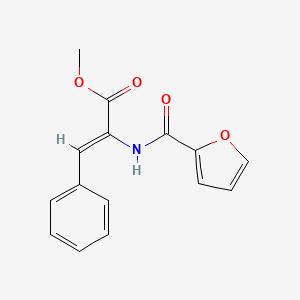
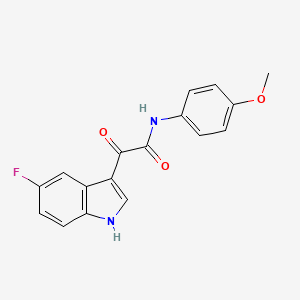
![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4777365.png)
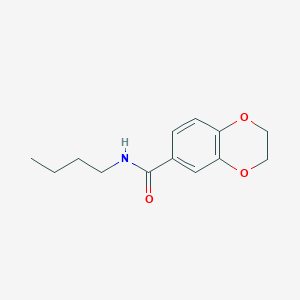
![3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)
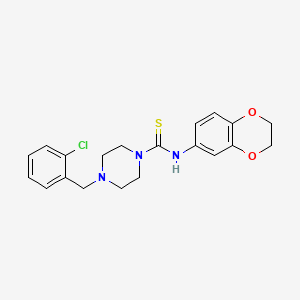
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B4777409.png)
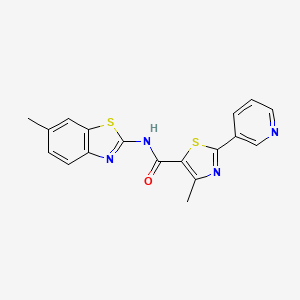
![N-butyl-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4777419.png)
